2-Bromo-4-methoxy-6-nitrophenol
Overview
Description
2-Bromo-4-methoxy-6-nitrophenol is an organic compound with the molecular formula C7H6BrNO4 It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-6-nitrophenol typically involves a multi-step process. One common method includes the nitration of 4-methoxyphenol to form 4-methoxy-2-nitrophenol, followed by bromination to introduce the bromine atom at the 2-position . The reaction conditions often involve the use of glacial acetic acid as a solvent and sodium acetate as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methoxy-6-nitrophenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of 2-substituted-4-methoxy-6-nitrophenol derivatives.
Reduction: Formation of 2-bromo-4-methoxy-6-aminophenol.
Oxidation: Formation of 2-bromo-4-methoxy-6-nitroquinone.
Scientific Research Applications
2-Bromo-4-methoxy-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric groups.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxy-6-nitrophenol largely depends on its interaction with biological molecules. The phenolic group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The bromine atom can enhance the compound’s reactivity towards nucleophiles, facilitating various biochemical interactions.
Comparison with Similar Compounds
- 2-Bromo-4-nitrophenol
- 4-Methoxy-2-nitrophenol
- 2-Bromo-6-nitrophenol
Comparison: 2-Bromo-4-methoxy-6-nitrophenol is unique due to the simultaneous presence of bromine, methoxy, and nitro groups on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, 2-Bromo-4-nitrophenol lacks the methoxy group, which can significantly alter its solubility and reactivity. Similarly, 4-Methoxy-2-nitrophenol does not have the bromine atom, affecting its electrophilic substitution reactions.
Biological Activity
2-Bromo-4-methoxy-6-nitrophenol (CAS Number: 115929-59-4) is an aromatic compound characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenolic ring. This unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C₇H₆BrNO₄
- Molecular Weight : 248.03 g/mol
- Physical State : Solid (light yellow to brown powder)
- Melting Point : 116.0 to 120.0 °C
- Solubility : Soluble in acetone
The biological activity of this compound is largely attributed to its ability to interact with various biological molecules:
- Enzyme Interaction : The phenolic group can form hydrogen bonds with enzymes, potentially inhibiting their activity.
- Redox Reactions : The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.
- Nucleophilic Reactivity : The presence of the bromine atom enhances the compound’s reactivity towards nucleophiles, facilitating biochemical interactions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 5 |
Escherichia coli | 10 |
These results highlight the compound's potential as a bio-preservative and therapeutic agent.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.
Assay Type | Scavenging Activity (%) |
---|---|
DPPH | 65% |
ABTS | 70% |
These findings suggest that the compound could be beneficial in preventing oxidative damage in cells.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study published in the Journal of Applied Microbiology investigated the antimicrobial effects of several phenolic compounds, including this compound. Results indicated that this compound exhibited superior antibacterial activity compared to its analogs due to its unique structural features, which enhance membrane permeability and target cellular processes more effectively . -
Research on Cytotoxicity :
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer). The compound showed dose-dependent cytotoxicity, suggesting potential applications in cancer therapy . -
Molecular Docking Studies :
Molecular docking analyses have revealed that this compound interacts favorably with key enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development .
Properties
IUPAC Name |
2-bromo-4-methoxy-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4/c1-13-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVVLRJHVWIDPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460567 | |
Record name | 2-Bromo-4-methoxy-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115929-59-4 | |
Record name | 2-Bromo-4-methoxy-6-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115929-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-methoxy-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 2-bromo-4-methoxy-6-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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